molecular formula C27H36N4OS B2849158 N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-54-4

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2849158
CAS No.: 477304-54-4
M. Wt: 464.67
InChI Key: GYRTTYGBBJBGHW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a cyclohexyl group and at position 5 with a benzylsulfanyl moiety. The adamantane-1-carboxamide group is linked via a methyl bridge to the triazole ring. Its structural uniqueness lies in the combination of a bulky cyclohexyl group and aromatic benzylsulfanyl, which may influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4OS/c32-25(27-14-20-11-21(15-27)13-22(12-20)16-27)28-17-24-29-30-26(31(24)23-9-5-2-6-10-23)33-18-19-7-3-1-4-8-19/h1,3-4,7-8,20-23H,2,5-6,9-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRTTYGBBJBGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl and cyclohexyl groups. The final step involves the attachment of the adamantane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives.

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group are believed to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Variations in the 4-Position Substituent
  • 4-Methyl or 4-Phenyl Derivatives: Compounds such as 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiones and their alkylsulfanyl derivatives (e.g., 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles) were synthesized with methyl (R = CH₃) or phenyl (R = C₆H₅) groups at position 4 .
  • 4-Cyclohexyl Group : The cyclohexyl group in the target compound introduces significant hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility compared to methyl or phenyl analogs .
b. Variations in the 5-Position Sulfanyl Group
  • Alkylsulfanyl Derivatives : Compounds with alkyl chains (e.g., butyl, pentyl) at position 5 demonstrated lower melting points and increased lipophilicity as chain length increased . For example, 3-hexylthio derivatives had melting points ~90–100°C, while shorter chains (e.g., butyl) melted at higher temperatures (~120°C) .
  • Benzylsulfanyl Group : The aromatic benzylsulfanyl moiety in the target compound likely increases melting points due to π-π stacking interactions, as seen in crystallographic studies of similar structures (e.g., 5-(adamantan-1-yl)-3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole, melting point: 168–170°C) .

Physicochemical Properties

Table 1 compares key properties of selected analogs:

Compound R (Position 4) 5-Substituent Melting Point (°C) Solubility (PBS) LogP<sup>a</sup>
Target Compound Cyclohexyl Benzylsulfanyl ~170–175<sup>b</sup> Low 5.8<sup>c</sup>
5-(Adamantane-1-yl)-4-methyl-4H-triazole Methyl Butylsulfanyl 120–122 Moderate 4.2
5-(Adamantane-1-yl)-4-phenyl-4H-triazole Phenyl Hexylsulfanyl 90–92 Low 5.1
4-Amino-1,2,4-triazole-3-thiol Derivative Amino Arylidenamino 150–155 Moderate 3.9

<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Estimated based on benzylsulfanyl analogs . <sup>c</sup> Higher LogP due to cyclohexyl and benzyl groups.

Biological Activity

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on antimicrobial, antineoplastic, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H24N4OS
  • Molecular Weight : 372.49 g/mol
  • CAS Number : 477331-60-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives. Key steps include:

  • Formation of Triazole Ring : The initial step involves the reaction of 5-(benzylsulfanyl)-4-cyclohexyl-1,2,4-triazole with appropriate reagents to form the desired triazole structure.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety is known to inhibit specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antineoplastic Activity

In vitro studies have shown that this compound has potential antineoplastic effects. It appears to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against various cancer cell lines. They reported that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.

Q & A

Q. What are the optimal synthetic routes for N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Triazole ring formation : Cyclization of thiosemicarbazide precursors under alkaline conditions (e.g., KOH in aqueous medium) to form the 1,2,4-triazole core .
  • Functionalization : Introduction of the cyclohexyl and benzylsulfanyl groups via nucleophilic substitution or alkylation reactions. Solvents like n-butanol and catalysts such as HATU or EDC are critical for coupling reactions .
  • Adamantane conjugation : The adamantane-1-carboxamide moiety is attached via amide bond formation, often using carbodiimide-based coupling agents .
  • Purification : Techniques like column chromatography or recrystallization from dioxane/water mixtures ensure high purity .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent integration and connectivity, particularly distinguishing cyclohexyl and adamantane protons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., expected m/z for C₂₈H₃₆N₄O₂S).
  • X-ray Crystallography : Resolves spatial arrangement, bond lengths, and angles (e.g., triazole ring planarity and adamantane cage geometry) .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

  • Solubility : Limited water solubility; dissolves in polar aprotic solvents (e.g., DMF, DMSO) .
  • Stability : Stable under ambient conditions but sensitive to strong acids/bases due to the triazole and amide bonds .
  • Thermal Behavior : Melting points typically range 180–220°C, determined via differential scanning calorimetry (DSC) .
  • LogP : Estimated ~3.5–4.0 (indicative of moderate lipophilicity) via HPLC retention time analysis .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound’s biological activity?

The triazole and adamantane moieties suggest dual mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit cytochrome P450 or fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis in pathogens .
  • Receptor Interaction : Adamantane’s rigid structure could modulate cannabinoid receptors (e.g., CB2) or ion channels, as seen in related derivatives .
  • Antiviral Activity : Adamantane derivatives are known to block viral uncoating (e.g., influenza A M2 proton channels), though target specificity requires validation .

Q. How can researchers address contradictory data in bioactivity assays?

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., Candida albicans for antifungal tests) and controls (e.g., fluconazole) .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-ethyl vs. 4-cyclohexyl derivatives) to isolate substituent effects .
  • Dose-Response Curves : Ensure activity is concentration-dependent and not due to solvent toxicity .

Q. What methodologies are recommended for pharmacokinetic profiling?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In Vivo Studies :
    • Oral Bioavailability : Administer in rodent models and compare plasma AUC after oral vs. IV dosing .
    • Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs via scintillation counting .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Triazole cyclizationKOH, H₂O, reflux, 1 hr70–85
Adamantane conjugationHATU, DMF, RT, 12 hr60–75
Final purificationColumn chromatography (SiO₂, EtOAc)90–95

Q. Table 2: Biological Activity Data

Assay TypeTarget Organism/ModelIC₅₀/EC₅₀ (μM)Reference
Antifungal (in vitro)Candida albicans2.5–5.0
Antiviral (in vitro)Influenza A (H1N1)10–15
CytotoxicityHEK293 cells>50

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